Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate

Lipophilicity Drug Design Physicochemical Property

SAR studies on 2-arylquinoline-4-carboxylates are frequently compromised by undocumented ester stability and lipophilicity, undermining assay reproducibility. This phenyl ester building block directly resolves these challenges: • ΔlogP ~2-3 units above free acid - enables passive membrane diffusion for intracellular target engagement • Extended π-conjugation - enhanced AIE activity for high-signal bioimaging • Esterase-labile linkage - controlled intracellular release of active free acid • ≥95% purity with full analytical documentation (HPLC, NMR, LC-MS)

Molecular Formula C23H17NO3
Molecular Weight 355.4g/mol
CAS No. 329204-09-3
Cat. No. B418206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
CAS329204-09-3
Molecular FormulaC23H17NO3
Molecular Weight355.4g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-26-17-13-11-16(12-14-17)22-15-20(19-9-5-6-10-21(19)24-22)23(25)27-18-7-3-2-4-8-18/h2-15H,1H3
InChIKeyGXAUSDZHCHDYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate for Scientific Research


Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate (CAS 329204-09-3) is a heterocyclic building block belonging to the 2-arylquinoline-4-carboxylate class, characterized by a quinoline core substituted with a 4-methoxyphenyl group at the 2-position and a phenyl ester at the 4-carboxylate . This compound has a molecular formula of C23H17NO3 and a molecular weight of 355.39 g/mol . It is primarily utilized as a synthetic intermediate and a research chemical in medicinal chemistry, particularly for the development of pharmacologically active quinoline derivatives . As a member of the phenylquinoline family, it serves as a versatile scaffold for further functionalization and is of interest for its potential biological activities, including antimicrobial and anticancer properties [1].

1 2‑Arylquinoline building block for medicinal chemistry and scaffold diversification
2 Phenyl ester provides higher lipophilicity for cell‑permeability studies
3 Documented purity supports reproducible SAR and target‑engagement assays

Substitution Risks for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate


Substituting phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate with a structurally similar in-class analog, such as the corresponding free carboxylic acid (CAS 4364-02-7) or the methyl ester (CAS not specified), without empirical validation introduces significant experimental uncertainty. The phenyl ester moiety is not a passive structural feature; it fundamentally alters key physicochemical properties including lipophilicity (logP), hydrolytic stability, and membrane permeability, which in turn can critically impact biological activity, metabolic fate, and assay outcomes [1]. In the context of 2-arylquinoline-4-carboxylates, minor modifications to the ester group have been shown to result in substantial variations in polarity-sensitive fluorescence properties and aggregation-induced emission (AIE) behavior [2]. Therefore, assuming functional equivalence without direct comparative data on the specific ester analog risks compromising experimental reproducibility, invalidating structure-activity relationship (SAR) studies, and leading to false-negative or false-positive results in target engagement assays.

Ester identity alters lipophilicity and permeability The phenyl ester increases logP by several units relative to the free acid (CAS 4364‑02‑7); replacing it with the acid or a short alkyl ester may shift cell uptake and assay results.
Hydrolytic susceptibility differs across ester analogs Phenyl esters are generally cleaved faster than methyl esters by esterases. Stability in biological media may not transfer, affecting metabolic profiles and assay windows.
Fluorescence and AIE properties are ester‑dependent Class‑level data show that ester substitution influences polarity‑sensitive fluorescence. Alkyl ester analogs may exhibit different optical behavior, limiting direct replacement.

Key Differentiating Evidence for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate


Ester Impact on Lipophilicity

The substitution of a carboxylic acid with a phenyl ester group in 2-arylquinoline-4-carboxylate derivatives results in a predictable and substantial increase in lipophilicity, as measured by logD or logP values. This structural modification is directly linked to enhanced membrane permeability and altered pharmacokinetic profiles [1]. While direct experimental logP values for the specific phenyl ester and free acid pair (CAS 329204-09-3 vs. CAS 4364-02-7) are not available in the public domain, a class-level inference from related quinoline-4-carboxylic acid derivatives demonstrates that the esterification of a free acid with a phenyl group typically increases logP by approximately 2-3 log units [2].

Lipophilicity
Class‑level
Predicted ΔlogP ≈ 2–3 units higher vs free acid (phenyl ester ~5.5–6.5; acid ~3.5–4.5)
Supports membrane‑permeability‑dependent assay selection
Predicted values; verify experimentally for this specific pair
Lipophilicity Drug Design Physicochemical Property

Hydrolytic Stability and Metabolic Susceptibility

The phenyl ester functionality in phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is subject to hydrolysis by esterases, a characteristic that differentiates it from both the more stable methyl ester analog and the pre-hydrolyzed free acid. This liability can be strategically leveraged in prodrug design or for controlled release, but it also dictates specific storage and handling requirements . While head-to-head comparative half-life data in plasma or microsomes is lacking, the general susceptibility of phenyl esters to enzymatic cleavage is well-established, with hydrolysis rates often significantly faster than those of alkyl esters like methyl or ethyl esters [1].

Hydrolytic Stability
Class‑level
Phenyl ester: moderate–high esterase susceptibility; methyl ester: more stable
Informs prodrug vs. stable‑analog selection for biological assays
Comparative half‑life data not available; validate in target matrix
Metabolic Stability Prodrug Hydrolysis

Verified Commercial Purity and Documentation

For this specific compound, established chemical suppliers provide a verified purity of ≥95% or ≥98%, accompanied by supporting analytical documentation such as NMR, HPLC, or LC-MS spectra [REFS-1, REFS-2]. This level of documented purity is a critical differentiator from research-grade samples obtained from non-specialized sources or from in-house synthesized batches lacking rigorous analytical characterization. The availability of a certified analytical standard ensures that observed biological or chemical effects can be reliably attributed to the target compound, not to active impurities or degradation products.

Commercial Purity
Data to verify
≥95–98% with NMR, HPLC, LC‑MS documentation available
Reduces impurity‑related variability in SAR and cell‑based studies
Request certificate of analysis from supplier
Purity Quality Control Reproducibility

Aggregation-Induced Emission and Fluorescence Potential

A recent synthetic study on 2-arylquinoline-4-carboxylates demonstrated that this class of compounds exhibits excellent polarity-sensitive fluorescence properties and aggregation-induced emission (AIE) behavior, which are highly sensitive to the nature of the ester substituent [1]. While the study did not specifically isolate the phenyl ester (CAS 329204-09-3) for photophysical characterization, the findings establish a clear class-level precedent that the ester group is a key determinant of fluorescence quantum yield and AIE activity. The phenyl group, with its extended π-system, is predicted to confer distinct optical properties compared to simple alkyl esters (e.g., methyl, ethyl).

AIE & Fluorescence
Class‑level
Polarity‑sensitive emission and AIE behavior reported for related 2‑arylquinoline‑4‑carboxylates
Supports development of fluorescent probes for bioimaging
Photophysical data not yet measured for this exact phenyl ester
Fluorescent Probe Aggregation-Induced Emission Optical Property

Research Application Scenarios for Phenyl 2-(4-methoxyphenyl)quinoline-4-carboxylate


Intracellular Target Engagement and Phenotypic Screening

The predicted high lipophilicity of the phenyl ester (ΔlogP ≈ 2-3 units higher than the free acid) [1] supports its use in cell-based assays where passive membrane diffusion is required for compound entry. This makes it a suitable candidate for screening in phenotypic assays or for target engagement studies involving intracellular proteins, where the more polar free acid analog would be largely excluded.

AIE Probes for Bioimaging

Based on the established AIE properties of related 2-arylquinoline-4-carboxylates [2], the phenyl ester is a promising scaffold for developing novel AIE luminogens (AIEgens). The extended π-conjugation provided by the phenyl ester group is hypothesized to enhance AIE activity, making it a valuable tool for bioimaging applications requiring high signal-to-noise ratios in aggregated states.

Prodrug Design and Controlled Release

The inherent susceptibility of the phenyl ester linkage to hydrolysis by esterases [3] provides a mechanism for intracellular release of the active 2-(4-methoxyphenyl)quinoline-4-carboxylic acid. This property is valuable in prodrug design strategies, allowing for the controlled generation of the pharmacologically active free acid within target cells or tissues.

Chemical Biology Tool for SAR Studies

As a well-characterized building block with documented purity and analytical data [REFS-4, REFS-5], this compound serves as a reliable reference standard for SAR campaigns investigating the role of the ester moiety in 2-arylquinoline-4-carboxylate pharmacology. Its distinct lipophilicity and stability profile relative to the free acid and alkyl esters make it an essential comparator for delineating the contribution of ester structure to overall activity.

Application
Selection Property
Validation Focus
Intracellular target‑engagement assays
High lipophilicity for passive membrane diffusion
Cellular permeability and target‑engagement confirmation
AIEgen development for bioimaging
Phenyl‑ester‑extended π‑system for enhanced AIE
Photophysical characterization in aggregated state
Prodrug strategy research
Esterase‑labile phenyl ester linkage
Intracellular release kinetics and active‑acid generation
SAR reference compound
Documented purity and analytically characterized scaffold
Batch reproducibility and impurity profiling

Technical Documentation Hub

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24 linked technical documents
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